N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride
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Overview
Description
N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride is an organic compound belonging to the class of carbamates It is characterized by the presence of a nitrophenyl group, a carbamoyl group, and an ethanimidoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenylchloroformate with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamates.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding carbamic acid derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Catalytic hydrogenation or metal hydrides can be used for the reduction of the nitro group.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Major Products Formed
Substituted Carbamates: Formed from nucleophilic substitution reactions.
Amino Derivatives: Formed from the reduction of the nitro group.
Carbamic Acid Derivatives: Formed from hydrolysis reactions.
Scientific Research Applications
N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)carbamoyl chloride: Similar structure but lacks the ethanimidoyl chloride moiety.
4-nitrophenylchloroformate: Precursor used in the synthesis of N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride.
Properties
Molecular Formula |
C9H8ClN3O4 |
---|---|
Molecular Weight |
257.63 g/mol |
IUPAC Name |
(1-chloroethylideneamino) N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H8ClN3O4/c1-6(10)12-17-9(14)11-7-2-4-8(5-3-7)13(15)16/h2-5H,1H3,(H,11,14) |
InChI Key |
FUBOKEYHEDZUPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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